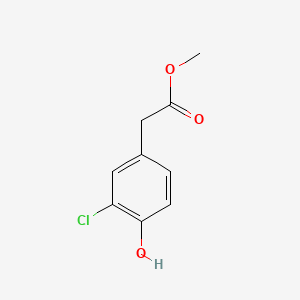

Methyl 3-chloro-4-hydroxyphenylacetate

Beschreibung

Contextualization within Halogenated Phenylacetate (B1230308) Chemistry Research

Halogenated phenylacetates represent a class of compounds that have garnered considerable attention in medicinal chemistry and materials science. The introduction of a halogen atom, in this case, chlorine, onto the phenyl ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule. This modification is a common strategy in drug design to enhance the therapeutic efficacy of lead compounds. Research in this area often focuses on synthesizing novel halogenated phenylacetates and evaluating their potential as anticancer, anti-inflammatory, or antimicrobial agents. Methyl 3-chloro-4-hydroxyphenylacetate serves as a key building block in the synthesis of more complex molecules within this class, allowing researchers to systematically investigate the structure-activity relationships conferred by the specific placement of the chloro and hydroxyl groups.

Derivation from Natural Product Scaffolds: 3-Chloro-4-hydroxyphenylacetic Acid as a Precursor

The direct precursor to this compound is 3-Chloro-4-hydroxyphenylacetic acid. This carboxylic acid has been identified as a fungal metabolite, highlighting a natural origin for this chemical scaffold. researchgate.netnih.govmedchemexpress.com The presence of this compound in nature suggests potential inherent biological activities that are being actively explored. The esterification of this natural product acid to yield this compound is a straightforward chemical transformation, often achieved by refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid. This process converts the more polar carboxylic acid into a less polar methyl ester, a modification that can be crucial for its use in subsequent synthetic steps or for altering its biological transport properties. The availability of the natural precursor provides a sustainable and often stereochemically defined starting point for the synthesis of the title compound and its derivatives.

Overview of Key Research Domains and Methodological Approaches

The research trajectory of this compound is expanding, with its utility being recognized in several key domains. Primarily, it serves as a crucial intermediate in organic synthesis. Its functional groups—the phenol, the chlorinated aromatic ring, and the methyl ester—offer multiple sites for chemical modification, making it a versatile scaffold for the construction of more complex molecules. For instance, libraries of compounds based on the 3-chloro-4-hydroxyphenylacetamide framework, derived from the corresponding acid, have been developed for screening in pharmaceutical and agrochemical research. nih.gov

Methodologically, the characterization and analysis of this compound and its derivatives rely on a suite of modern analytical techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase methods, is employed for the separation and quantification of this compound. sielc.com Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), are indispensable for elucidating its structure and confirming its identity after synthesis.

While direct biological studies on this compound are still emerging, its role as a key synthetic intermediate points towards its indirect contribution to the discovery of new bioactive molecules. The foundational knowledge of its synthesis and chemical properties is critical for its effective application in these research endeavors.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| CAS Number | 57017-95-5 |

| Appearance | Semi-opaque thick oil |

Synthesis of this compound

| Reactant | Reagent | Conditions | Product | Yield |

| 2-(3-Chloro-4-hydroxyphenyl)acetic acid | Methanol (MeOH), Sulfuric acid (H₂SO₄) | Reflux | Methyl 2-(3-chloro-4-hydroxyphenyl)acetate | 96.0% |

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(3-chloro-4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBFEXJHCINJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205625 | |

| Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57017-95-5 | |

| Record name | Methyl 3-chloro-4-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57017-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057017955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-CHLORO-4-HYDROXYPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RG2QK7LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Chloro 4 Hydroxyphenylacetate

Esterification Pathways for the Synthesis of Methyl 3-chloro-4-hydroxyphenylacetate

The most direct and common method for synthesizing this compound is through the esterification of its parent carboxylic acid, 3-chloro-4-hydroxyphenylacetic acid. This transformation is typically achieved under acidic conditions, which catalyze the reaction between the carboxylic acid and methanol (B129727).

Catalyst-Mediated Esterification Protocols

Acid catalysis is essential for activating the carboxylic acid moiety toward nucleophilic attack by methanol. Both protic acids and Lewis acids can be employed, though strong mineral acids and sulfonic acids are most common in laboratory and industrial settings.

One established protocol involves the use of p-toluenesulfonic acid (pTsOH) as the catalyst. In this method, 3-chloro-4-hydroxyphenylacetic acid is treated with anhydrous methanol in the presence of a catalytic amount of pTsOH. youtube.commasterorganicchemistry.com This approach is effective for making the ester more susceptible to subsequent reactions like aminolysis under mild conditions. masterorganicchemistry.com

Another widely used method is a classic Fischer esterification using a strong mineral acid. For instance, 3-chloro-4-hydroxyphenylacetic acid can be dissolved in methanol, followed by the dropwise addition of concentrated sulfuric acid (H₂SO₄). The reaction mixture is then heated to reflux to drive the equilibrium toward the ester product. This method has been reported to produce this compound in high yield (96%).

Optimization of Reaction Conditions for Esterification

The efficiency of esterification is governed by several key parameters, and optimizing these conditions is crucial for maximizing yield and minimizing reaction time. The reaction is an equilibrium process, and strategies to favor product formation typically involve using a large excess of one reactant (usually methanol, which can also serve as the solvent) or removing the water generated during the reaction.

Heating the reaction mixture to reflux, as is common practice, increases the reaction rate. A typical duration for these reactions is around four hours. Following the reaction, a standard workup procedure is employed. This involves concentrating the reaction mixture in vacuo, diluting the residue with an organic solvent like ethyl acetate, and washing it sequentially with a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acid and the acid catalyst, followed by water and brine washes.

Table 1: Comparison of Catalyst-Mediated Esterification Protocols

| Catalyst | Starting Material | Solvent | Conditions | Reported Yield |

| p-Toluenesulfonic acid (pTsOH) | 3-chloro-4-hydroxyphenylacetic acid | Anhydrous Methanol | N/A | N/A |

| Sulfuric Acid (H₂SO₄) | 3-chloro-4-hydroxyphenylacetic acid | Methanol | Reflux, 4 hours | 96.0% |

Derivatization Strategies Utilizing the this compound Scaffold

The true synthetic value of this compound lies in its role as a scaffold for creating diverse molecular structures. Both the ester and the phenolic hydroxyl functional groups serve as handles for further derivatization.

Aminolysis Reactions for Amide Library Generation

The methyl ester group of the scaffold is readily converted into a wide range of amides through aminolysis. This reaction involves the direct treatment of the ester with a primary or secondary amine. The process is particularly well-suited for parallel synthesis, enabling the rapid generation of an amide library from a common intermediate.

In one significant study, this compound was reacted with a diverse set of 20 different primary amines to produce a 20-membered amide library. youtube.commasterorganicchemistry.comresearchgate.net A key feature of this methodology was the use of a solvent-free procedure where the ester was simply stirred with an excess of the relevant amine at room temperature for 16 hours. masterorganicchemistry.com This clean and simple approach avoids the need for coupling reagents and simplifies the workup procedure, making it highly effective for combinatorial chemistry studies. youtube.com While direct aminolysis can sometimes result in lower yields compared to methods using coupling agents like EDCI, its operational simplicity is a major advantage. youtube.com

Table 2: Examples from a 20-Member Amide Library Generated via Aminolysis

| Entry | Amine Reactant | Resulting Amide Product |

| 3 | Cyclopropylamine | N-cyclopropyl-2-(3-chloro-4-hydroxyphenyl)acetamide |

| 8 | Benzylamine | N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide |

| 9 | 2-Phenylethylamine | N-(2-phenylethyl)-2-(3-chloro-4-hydroxyphenyl)acetamide |

| 12 | 2-Fluorobenzylamine | N-(2-fluorobenzyl)-2-(3-chloro-4-hydroxyphenyl)acetamide |

| 14 | 4-Fluorobenzylamine | N-(4-fluorobenzyl)-2-(3-chloro-4-hydroxyphenyl)acetamide |

| 22 | 4-(Trifluoromethyl)benzylamine | N-[4-(trifluoromethyl)benzyl]-2-(3-chloro-4-hydroxyphenyl)acetamide |

Data sourced from a study on the generation of a screening library from 3-chloro-4-hydroxyphenylacetic acid. youtube.comresearchgate.net

Exploration of Alternative Functional Group Transformations

Beyond aminolysis, the scaffold can be modified at its phenolic hydroxyl group. This site is nucleophilic and can participate in a range of reactions, most notably O-alkylation and O-acylation, to generate ethers and esters, respectively.

A common and effective method for O-alkylation is the Williamson ether synthesis. This reaction typically involves deprotonating the weakly acidic phenolic hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide intermediate. This nucleophilic phenoxide then displaces a leaving group from an alkyl halide in an Sₙ2 reaction. For a closely related compound, Methyl 4-hydroxyphenylacetate (B1229458), the phenolic hydroxyl group has been successfully benzylated using benzyl (B1604629) chloride in the presence of potassium carbonate, potassium iodide (KI), and tetrabutylammonium (B224687) iodide (TBAI) in dimethylformamide (DMF). This reaction proceeds efficiently to yield the corresponding benzyl ether, demonstrating a key transformation applicable to the this compound scaffold.

Combinatorial Chemistry Approaches in Library Synthesis

This compound is an ideal starting point for combinatorial chemistry and the generation of screening libraries. Its structure represents a "scaffold," a core molecular framework that can be systematically decorated with a variety of chemical groups to produce a large collection of related analogues. youtube.comresearchgate.net

The generation of the 20-membered amide library described previously is a prime example of a combinatorial approach known as parallel solution-phase synthesis. youtube.commasterorganicchemistry.com In this strategy, the common scaffold (this compound) is dispensed into an array of reaction vessels, and a different building block (in this case, a primary amine) is added to each vessel. youtube.com All reactions are run simultaneously under the same conditions, leading to the rapid and efficient production of a library of individual, purified compounds. This methodology is central to modern medicinal chemistry and drug discovery, as it allows for the exploration of a wide chemical space to identify molecules with desired biological activities. youtube.com

Parallel Solution-Phase Synthesis Techniques

Parallel solution-phase synthesis is a key strategy for efficiently generating libraries of related compounds. This technique has been successfully applied to this compound for the creation of an amide library. griffith.edu.au The synthesis begins with the parent compound, 3-chloro-4-hydroxyphenylacetic acid, which is a fungal metabolite. griffith.edu.aunih.gov

The initial step involves the esterification of 3-chloro-4-hydroxyphenylacetic acid. griffith.edu.auacs.org This is typically achieved by reacting the acid with anhydrous methanol in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH). griffith.edu.auacs.org The resulting product, this compound, is more susceptible to aminolysis under mild conditions, making it an ideal precursor for library synthesis. griffith.edu.auacs.org

Following the formation of the methyl ester, a library of secondary amides is generated through direct aminolysis. griffith.edu.au In a notable application of this method, this compound was reacted with a diverse set of 20 different primary amines in a parallel format. griffith.edu.auacs.org This reaction was conducted under solvent-free conditions, where the amine itself served as the solvent. griffith.edu.au This approach offers a simple and clean reaction profile that avoids the need for coupling reagents and complex workup procedures, which is highly advantageous for combinatorial chemistry. griffith.edu.au

While this direct aminolysis method is efficient, yields can vary compared to other coupling techniques. For instance, the synthesis of two specific amides from this library had been previously accomplished using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent, which resulted in higher yields for those particular compounds. griffith.edu.augriffith.edu.au However, the solvent-free aminolysis method's simplicity and avoidance of additional reagents make it well-suited for the rapid generation of a compound library. griffith.edu.au

Table 1: Comparison of Synthetic Methods for Amide Formation

| Amine Reactant | Method | Coupling Agent | Yield (%) | Reference |

|---|---|---|---|---|

| N/A | Direct Aminolysis | None | 73 | griffith.edu.au |

| N/A | EDCI Coupling | EDCI | 98 | griffith.edu.au |

| N/A | Direct Aminolysis | None | 25 | griffith.edu.au |

Scaffold-Based Library Design for Enhanced Chemical Diversity

The concept of a molecular scaffold is central to modern medicinal chemistry and drug discovery. A scaffold is a core chemical structure that can be systematically modified with various functional groups to create a library of related molecules. griffith.edu.au Natural products are often chosen as scaffolds because they possess inherent biological relevance and structural complexity. griffith.edu.au

This compound, derived from the natural product 3-chloro-4-hydroxyphenylacetic acid, has been effectively utilized as a scaffold for generating a unique, drug-like screening library. griffith.edu.aunih.gov The design of such a library involves reacting the core scaffold with a diverse range of building blocks to explore the surrounding chemical space and generate novel structures with the potential for interesting biological activities. griffith.edu.au

In one specific example, a 20-membered amide library was designed and synthesized using this compound as the central scaffold. griffith.edu.auacs.org The diversity of the library was achieved by treating the scaffold with 20 different primary amines. griffith.edu.au This solution-phase parallel synthesis approach allowed for the efficient production of a series of analogues where the core phenylacetate (B1230308) structure was conserved, and the diversity was introduced through the variable amide functionality. griffith.edu.auresearchgate.net The resulting library provides a collection of structurally related but distinct compounds, which is a primary goal of scaffold-based library design for enhancing chemical diversity. griffith.edu.au

Table 2: Selected Examples from a 20-Member Amide Library Synthesized from this compound

| Entry | Primary Amine | Resulting Amide Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Methoxybenzylamine | N-(2-methoxybenzyl)-2-(3-chloro-4-hydroxyphenyl)acetamide | 80 |

| 2 | 3-Methoxybenzylamine | N-(3-methoxybenzyl)-2-(3-chloro-4-hydroxyphenyl)acetamide | 80 |

| 3 | 4-Fluorobenzylamine | N-(4-fluorobenzyl)-2-(3-chloro-4-hydroxyphenyl)acetamide | 80 |

| 4 | 2,3-Difluorobenzylamine | N-(2,3-difluorobenzyl)-2-(3-chloro-4-hydroxyphenyl)acetamide | 78 |

| 5 | 3,4-Difluorobenzylamine | N-(3,4-difluorobenzyl)-2-(3-chloro-4-hydroxyphenyl)acetamide | 80 |

| 6 | 4-(Trifluoromethyl)benzylamine | 2-(3-chloro-4-hydroxyphenyl)-N-(4-(trifluoromethyl)benzyl)acetamide | 80 |

| 7 | 2-Phenylethylamine | 2-(3-chloro-4-hydroxyphenyl)-N-(2-phenylethyl)acetamide | 79 |

| 8 | Cyclohexanemethylamine | N-(cyclohexylmethyl)-2-(3-chloro-4-hydroxyphenyl)acetamide | 78 |

Data sourced from a study on the design and synthesis of a screening library using this scaffold. griffith.edu.au

Medicinal Chemistry and Drug Discovery Applications of Methyl 3 Chloro 4 Hydroxyphenylacetate Derivatives

Design Principles for Novel Drug-Like Analogues

The journey from a natural product scaffold to a potential therapeutic agent is underpinned by meticulous design strategies. These principles aim to optimize the pharmacological properties of the lead compound while maintaining its drug-like characteristics.

In modern drug discovery, computational methods play a pivotal role in the early stages of lead generation. Cheminformatics and in silico screening are instrumental in prioritizing which analogues of a lead compound should be synthesized, thereby saving significant time and resources. A key example of this approach was the development of a screening library based on the 3-chloro-4-hydroxyphenylacetic acid scaffold.

Before embarking on synthesis, a virtual library of potential amide analogues was constructed. The physicochemical properties of these virtual compounds were calculated to assess their "drug-likeness." A widely used set of guidelines for this assessment is Lipinski's "rule of five," which predicts the oral bioavailability of a compound. The rule states that a drug is more likely to be orally absorbed if it has:

A molecular weight of less than 500 Daltons

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A calculated octanol-water partition coefficient (cLogP) of less than 5

By applying these criteria to the virtual library, researchers could identify and prioritize analogues that possessed favorable pharmacokinetic profiles, ensuring that the synthesized compounds had a higher probability of becoming viable drug candidates. This in silico pre-screening guided the selection of a diverse set of primary amines for the subsequent synthesis of an amide library, demonstrating a rational and efficient approach to library design.

The Methyl 3-chloro-4-hydroxyphenylacetate scaffold offers several points for strategic modification to generate a library of diverse analogues. A common and effective strategy is the amidation of the methyl ester, which is more reactive than the parent carboxylic acid.

In one notable study, a 20-membered amide library was synthesized by reacting this compound with a variety of primary amines. This parallel solution-phase synthesis approach allowed for the rapid generation of a diverse set of compounds. The choice of amines was guided by the desire to introduce a range of chemical functionalities and to explore the structure-activity relationships of the resulting amides. This strategic diversification is crucial for exploring the chemical space around the scaffold and for identifying analogues with novel or improved biological activities. The amide bond is a common feature in many approved drugs, making this modification a well-established strategy in medicinal chemistry.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the scaffold and assessing the biological effects of these changes, researchers can identify the key structural features required for a desired pharmacological effect.

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. The elucidation of these pharmacophoric requirements is a critical step in optimizing a lead compound.

Screening of a combinatorial library based on the 3-chloro-4-hydroxyphenylacetamide scaffold led to the identification of a potent inhibitor of bovine carbonic anhydrase II (bCAII). The active compound, 2-(3-chloro-4-hydroxyphenyl)-N-(4-sulfamoylphenethyl)acetamide, provided valuable insights into the pharmacophoric requirements for bCAII inhibition. The key features of this inhibitor likely include:

The 3-chloro-4-hydroxyphenyl group, which may engage in specific interactions within the enzyme's active site.

The acetamide (B32628) linker, which appropriately positions the two ends of the molecule.

The 4-sulfamoylphenethyl moiety, a known zinc-binding group present in many carbonic anhydrase inhibitors. The sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme.

This discovery highlights the importance of the substituent attached to the amide nitrogen in defining the biological target of these derivatives.

The introduction of different substituents onto the this compound scaffold can dramatically alter the biological activity and target interaction profile of the resulting analogues.

For instance, the synthesis and biological evaluation of a library of amide derivatives revealed that analogues bearing fluorobenzyl groups significantly reduced the cellular phospholipid and neutral lipid levels in prostate cancer cell lines. This finding suggests that the fluorobenzyl moiety directs the activity of these compounds towards targets involved in lipid metabolism, a distinct biological effect compared to the carbonic anhydrase inhibition observed with the sulfamoylphenethyl-containing analogue.

The specific interactions of the fluorobenzyl group with its biological target are likely different from the zinc-binding interaction of the sulfonamide group in the carbonic anhydrase inhibitor. This demonstrates that strategic modifications to the scaffold can be used to modulate the target selectivity and biological response of the resulting compounds.

| Compound ID | Substituent (R-group on Amide) | Observed Biological Activity | Potential Target |

|---|---|---|---|

| Analog 1 | 4-Sulfamoylphenethyl | Potent inhibition of bovine carbonic anhydrase II | Carbonic Anhydrase II |

| Analog 2 | Fluorobenzyl | Reduction of cellular lipid levels in prostate cancer cells | Enzymes/proteins involved in lipid metabolism |

Mechanistic Investigations of Biological Activities

While SAR studies can identify compounds with interesting biological activities, mechanistic investigations are necessary to understand how these molecules exert their effects at a molecular level.

The observation that fluorobenzyl derivatives of this compound reduce cellular lipid content in prostate cancer cells is a promising finding. However, the precise mechanism of action remains to be fully elucidated. Potential mechanisms could involve the inhibition of key enzymes in lipid biosynthesis pathways, such as fatty acid synthase or HMG-CoA reductase, or interference with lipid transport and storage processes within the cell.

Further studies are required to identify the specific molecular target(s) of these compounds and to delineate the signaling pathways that are modulated to produce the observed lipid-lowering effect. Techniques such as target identification using affinity chromatography, gene expression profiling, and detailed enzymatic assays will be crucial in unraveling the molecular mechanisms of these novel bioactive compounds. A deeper understanding of their mechanism of action will be essential for their further development as potential therapeutic agents.

Evaluation in Anti-Parasitic Models (e.g., Plasmodium falciparum, Trypanosoma brucei brucei)

Derivatives built upon the phenylacetic acid framework have been investigated for their ability to combat parasitic infections, including malaria and African trypanosomiasis.

Plasmodium falciparum , the parasite responsible for the most severe form of malaria, remains a significant global health threat. nih.gov The search for novel antimalarial agents is critical due to the emergence of drug-resistant parasite strains. nih.gov Research into new chemical entities has shown that specific structural modifications to core molecules can yield potent antiplasmodial activity. For instance, hybrid molecules incorporating distinct pharmacophores have demonstrated efficacy against both sensitive and resistant strains of P. falciparum. nih.gov One such study synthesized an artesunate-3-chloro-4-(4-chlorophenoxy)aniline hybrid, which showed chemosuppression activity against malaria parasites, highlighting the potential of chlorinated phenyl derivatives in antimalarial drug design. nih.gov While not direct derivatives of this compound, these findings underscore the utility of the chlorinated phenyl moiety in targeting Plasmodium. Studies on other novel compounds, such as 3-hydroxypropanamidines, have shown excellent in vitro activity with nanomolar inhibition of both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum. nih.gov

Trypanosoma brucei brucei is a protozoan parasite that causes African trypanosomiasis, or "sleeping sickness," in animals. jocpr.com This disease poses a major challenge to livestock production in Africa. jocpr.com The development of new trypanocidal drugs is a key research focus. Screening of diverse compound libraries has led to the identification of novel inhibitors of T. brucei. nih.gov For example, a screen of various sulfonyl fluoride (B91410) probes identified ten compounds with an EC₅₀ value below 10 μM against bloodstream forms of the parasite. nih.gov In other research, thiosemicarbazone derivatives have shown significant trypanocidal activity; propiophenone (B1677668) 4-phenyl-3-thiosemicarbazone exhibited a half-inhibitory concentration (IC₅₀) of 7.63 µM against T. brucei brucei. jocpr.com These studies demonstrate that synthetic derivatives inspired by various chemical scaffolds can yield promising anti-trypanosomal activity.

Table 1: Anti-Parasitic Activity of Selected Compound Classes

| Compound/Derivative Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Propiophenone 4-phenyl-3-thiosemicarbazone | Trypanosoma brucei brucei | IC₅₀ | 7.63 µM | jocpr.com |

| 4'-methylacetophenone 4-phenylsemicarbazone | Trypanosoma brucei brucei | IC₅₀ | 62.54 µM | jocpr.com |

| Novel Sulfonyl Fluoride Probes (10 hits) | Trypanosoma brucei brucei | EC₅₀ | < 10 µM | nih.gov |

| 3-Hydroxypropanamidine (Compound 22) | Plasmodium falciparum (3D7 strain) | IC₅₀ | 5 nM | nih.gov |

| 3-Hydroxypropanamidine (Compound 22) | Plasmodium falciparum (Dd2 strain) | IC₅₀ | 12 nM | nih.gov |

Assessment of Anti-Cancer Mechanisms (e.g., Prostate Cancer Cell Lines, Cellular Lipid Content Modulation)

The development of novel anti-cancer agents often involves the synthesis and evaluation of derivatives of core chemical structures. The potential for these compounds to inhibit cancer cell proliferation and induce cell death is a primary area of investigation.

Research on Prostate Cancer Cell Lines has explored the effects of various compounds on malignant characteristics. The human prostate carcinoma cell line DU-145 is a common model for such studies. nih.gov For example, the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4-HPR) has been shown to inhibit the growth of DU-145 cells, with 1 µM and 10 µM concentrations causing 31% and 96% growth inhibition, respectively. nih.gov This compound also induced a marked decrease in the expression of vimentin, a protein associated with cell motility, and led to a reduction in the invasive ability of the cancer cells. nih.gov While 4-HPR is not a direct derivative of this compound, its structure, featuring a hydroxyphenyl group, highlights the relevance of this moiety in anti-cancer drug design. The study of various prostate cancer cell lines, including VCaP, DuCaP, PC346C, and LAPC4, is crucial for understanding the mechanisms of resistance and progression in castration-resistant prostate cancer (CRPC). frontiersin.org

Regarding the Assessment of Anti-Cancer Mechanisms , bioactive compounds can exert their effects through multiple pathways. These include the induction of apoptosis (programmed cell death), inhibition of signaling pathways that promote cell growth, and the regulation of transcription factors. nih.gov For instance, the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion, is a key anti-metastatic strategy. mdpi.com Polyphenolic compounds found in natural products have been shown to modulate the expression and activity of MMP-2 and MMP-9, thereby suppressing the invasive potential of cancer cells. mdpi.com While specific studies on the Cellular Lipid Content Modulation by this compound derivatives are not detailed in the provided context, the broader anti-cancer mechanisms often involve complex interactions with cellular metabolism, which could include lipid pathways.

Table 2: Effect of N-(4-hydroxyphenyl)retinamide (4-HPR) on DU-145 Prostate Cancer Cells

| Metric | Condition | Result | Reference |

|---|---|---|---|

| Growth Inhibition | 1 µM 4-HPR | 31% | nih.gov |

| Growth Inhibition | 10 µM 4-HPR | 96% | nih.gov |

| Vimentin Expression | 1 µM 4-HPR | 53% decrease | nih.gov |

| Cell Motility | 1 µM 4-HPR | 32% decrease | nih.gov |

| Invasive Ability | 1 µM 4-HPR | 52% decrease | nih.gov |

Exploration of Other Therapeutic Modalities and Targets

Beyond anti-parasitic and anti-cancer applications, the versatile structure of 3-chloro-4-hydroxyphenylacetic acid (CHPAA) and its derivatives makes them candidates for exploring other therapeutic avenues. The parent compound, CHPAA, is considered a valuable intermediate in the synthesis of various bioactive molecules. chemimpex.com

Its potential has been explored for developing agents with anti-inflammatory and analgesic properties . chemimpex.com The core structure serves as a building block for creating novel compounds that could be evaluated for their ability to modulate inflammatory pathways or act as pain relievers. chemimpex.com

Furthermore, the utility of CHPAA in crystal engineering and the development of screening libraries highlights its broader role in drug discovery. nih.gov By forming salts and co-crystals with other molecules, such as various amines, researchers can modify the physicochemical properties of the parent compound, which is a critical step in pharmaceutical development. nih.gov A library of compounds based on the CHPAA and 3-chloro-4-hydroxyphenylacetamide framework has been developed specifically for screening in both pharmaceutical and agrochemical contexts, indicating the perceived potential of this scaffold across different industries. nih.gov This foundational work enables the high-throughput screening of derivatives against a wide array of biological targets to uncover new therapeutic modalities.

Biochemical and Environmental Reductive Dehalogenation of Chlorinated Phenylacetates

Microbial Transformation and Metabolism of 3-Chloro-4-hydroxyphenylacetate

The anaerobic biodegradation of 3-chloro-4-hydroxyphenylacetate is primarily initiated by a process known as organohalide respiration. nih.gov In this metabolic strategy, certain anaerobic bacteria utilize chlorinated aromatic compounds as terminal electron acceptors for energy conservation and growth. nih.govfrontiersin.org

A key group of microorganisms capable of dechlorinating 3-chloro-4-hydroxyphenylacetate belongs to the genus Desulfitobacterium. oup.com These gram-positive, strictly anaerobic bacteria are metabolically versatile and have been isolated from various anaerobic environments. oup.comnih.gov Species such as Desulfitobacterium dehalogenans and Desulfitobacterium hafniense have been extensively studied for their ability to perform reductive dehalogenation on a range of chloroaromatic compounds, including chlorophenols and chlorophenylacetates. oup.comnih.govnih.gov

Desulfitobacterium dehalogenans, for instance, was isolated from methanogenic lake sediment and demonstrated the ability to reductively ortho-dechlorinate 3-chloro-4-hydroxyphenylacetate (3-Cl-4-OHPA). nih.govmicrobiologyresearch.org This bacterium couples the dechlorination to its growth, utilizing electron donors such as pyruvate, lactate, formate (B1220265), or hydrogen. nih.govmicrobiologyresearch.org Studies on the bioenergetics of D. dehalogenans grown with 3-Cl-4-OHPA as the electron acceptor and formate or hydrogen as the electron donor indicate that energy is conserved through the establishment of a proton motive force, a hallmark of electron transport phosphorylation. nih.gov This confirms that the dechlorination is a respiratory process. nih.gov

The table below summarizes the growth conditions for Desulfitobacterium dehalogenans during the dechlorination of 3-Cl-4-OHPA.

| Parameter | Optimal Condition |

| Electron Donors | Pyruvate, Lactate, Formate, Hydrogen |

| Electron Acceptor | 3-Chloro-4-hydroxyphenylacetate |

| pH Optimum | 7.5 |

| Temperature Optimum | 38°C |

| Doubling Time | ~3.5 hours |

| Data sourced from Utkin et al., 1994. nih.govmicrobiologyresearch.org |

The metabolic pathway for the initial transformation of 3-chloro-4-hydroxyphenylacetate in anaerobic bacteria like Desulfitobacterium is a reductive dehalogenation reaction. In this process, the chlorine substituent is removed from the aromatic ring and replaced by a hydrogen atom. wikipedia.org This single catalytic step converts 3-chloro-4-hydroxyphenylacetate into 4-hydroxyphenylacetate (B1229458). nih.govuniprot.org

This reaction is the terminal step of an anaerobic respiratory chain. researchgate.net Electrons derived from the oxidation of donors like formate or H₂ are transferred through a series of membrane-associated carriers to a terminal enzyme, the reductive dehalogenase, which catalyzes the dechlorination of the substrate. frontiersin.orgnih.gov The resulting product, 4-hydroxyphenylacetate, is a less toxic and more readily biodegradable compound that can be further metabolized by other microorganisms in the environment. nih.gov

Characterization of Reductive Dehalogenases (RDases) Involved in Chloroaromatic Dechlorination

The key enzymes catalyzing the removal of chlorine from aromatic compounds are known as reductive dehalogenases (RDases). wikipedia.org These enzymes are central to organohalide respiration and exhibit significant diversity in their structure and substrate preferences. frontiersin.org

The reductive dehalogenase responsible for the dechlorination of 3-chloro-4-hydroxyphenylacetate has been purified and characterized from Desulfitobacterium hafniense. nih.gov This enzyme, a member of the CprA/PceA family of RDases, is a membrane-bound protein. nih.govnih.gov Purification efforts have shown that these enzymes can be challenging to isolate due to their membrane association and instability. nih.govnih.gov

The purified 3-chloro-4-hydroxyphenylacetate reductive dehalogenase from D. hafniense was found to be a single polypeptide with an apparent molecular mass of 46.5 kDa. nih.gov It catalyzes the dechlorination of its target substrate to 4-hydroxyphenylacetate using reduced methyl viologen as an artificial electron donor. nih.govuniprot.org The purification of CprA/PceA-type RDases has proven difficult, often resulting in significant loss of activity. nih.gov The enzyme from D. hafniense that dechlorinates pentachlorophenol, for example, had a half-life of 128 minutes upon exposure to air and was completely inhibited by sulfite. nih.gov

The table below details the properties of the purified 3-chloro-4-hydroxyphenylacetate reductive dehalogenase from D. hafniense.

| Property | Value |

| Source Organism | Desulfitobacterium hafniense |

| Enzyme Type | CprA-type Reductive Dehalogenase |

| Cellular Location | Membrane-bound |

| Apparent Molecular Mass | 46.5 kDa |

| Specific Activity | 103.2 nkat/mg protein (with reduced methyl viologen) |

| Reaction Catalyzed | 3-chloro-4-hydroxyphenylacetate → 4-hydroxyphenylacetate |

| Data sourced from van de Pas et al., 1999. nih.gov |

Reductive dehalogenases are complex metalloproteins that rely on specific cofactors for their catalytic activity. wikipedia.orgnih.gov The 3-chloro-4-hydroxyphenylacetate reductive dehalogenase from D. hafniense contains a corrinoid (a vitamin B12 derivative), iron, and acid-labile sulfur, indicating the presence of iron-sulfur clusters. nih.gov Specifically, analysis revealed approximately 0.7 mol of corrinoid, 12 mol of iron, and 13 mol of acid-labile sulfur per mole of the 46.5 kDa subunit. nih.gov

The corrinoid cofactor is located at the catalytic active site where the reductive dehalogenation reaction occurs. wikipedia.orgnih.govresearchgate.net The iron-sulfur clusters are believed to function in the intramolecular transfer of electrons to the corrinoid cofactor. frontiersin.orgwikipedia.org

An initial oxidoreductase, such as a hydrogenase or formate dehydrogenase, that oxidizes the primary electron donor. frontiersin.orgnih.gov

Electron carriers like menaquinones that shuttle electrons within the membrane. frontiersin.org

The terminal reductive dehalogenase (e.g., CprA), which receives the electrons and transfers them to the chlorinated substrate, effecting its dechlorination. frontiersin.orgresearchgate.net

This process is coupled to the translocation of protons across the cytoplasmic membrane, generating a proton motive force that drives ATP synthesis. nih.gov

Reductive dehalogenases often exhibit a high degree of substrate specificity and regioselectivity. nih.govnih.gov The enzyme from Desulfitobacterium dehalogenans specifically targets the chlorine atom at the ortho position relative to the hydroxyl group on 3-chloro-4-hydroxyphenylacetate. nih.govmicrobiologyresearch.org This regioselectivity is a critical feature of the enzyme's catalytic mechanism.

While the characterized CprA from D. hafniense is active on 3-chloro-4-hydroxyphenylacetate, other RDases from the same organism can have different specificities. nih.govnih.gov For example, D. hafniense strain PCP-1 possesses another CprA-type RDase that is specific for highly chlorinated phenols like pentachlorophenol, but not 3-chloro-4-hydroxyphenylacetate. nih.gov This indicates that a single organism can harbor multiple RDases with distinct but potentially overlapping substrate ranges to metabolize a variety of organohalide pollutants. The presence of substituents on the aromatic ring, such as hydroxyl or amino groups, can significantly influence the rate of dechlorination, suggesting that the electronic properties of the substrate are a key determinant in enzyme-substrate interactions. nih.gov

Proteomic Adaptations and Gene Expression in Halorespiring Microorganisms

The process of halorespiration, where microorganisms utilize halogenated compounds as terminal electron acceptors for energy conservation, necessitates sophisticated cellular machinery. Studies on bacteria from the genus Desulfitobacterium, known for their metabolic versatility, provide significant insights into the proteomic and genetic adaptations required for the reductive dehalogenation of chlorinated phenylacetates, such as 3-chloro-4-hydroxyphenylacetate (Cl-OHPA).

Research has shown that the exposure of Desulfitobacterium dehalogenans to Cl-OHPA induces a specific genetic and proteomic response. The central enzyme in this process is the ortho-chlorophenol reductive dehalogenase (CprA), a corrinoid and iron-sulfur-containing protein that catalyzes the removal of chlorine from the aromatic ring. nih.govasm.orgnih.gov This enzyme is encoded by the cprA gene, which is part of a larger, well-characterized gene cluster (cprTKZEBACD) that includes genes for a regulatory protein (CprK), a membrane anchor (CprB), and other accessory proteins essential for the proper function and assembly of the dehalogenase complex. nih.gov

Gene expression studies have confirmed the critical role of this cluster. For instance, the addition of 3-chloro-4-hydroxyphenylacetate to D. dehalogenans cultures resulted in a 15-fold increase in the expression of the cprA gene within 30 minutes. inrs.ca This rapid upregulation indicates a responsive regulatory system that allows the bacterium to quickly adapt to the presence of a suitable electron acceptor. However, a lag period is often observed between gene upregulation and the onset of significant dechlorination activity, suggesting that time is required for the de novo synthesis, maturation, and translocation of the necessary proteins. inrs.ca

Comparative proteomic analyses of Desulfitobacterium species grown under different metabolic conditions have further elucidated the cellular adaptations to organohalide respiration using Cl-OHPA. When Desulfitobacterium hafniense strain DCB-2 was cultivated with Cl-OHPA as the electron acceptor, there was a strong induction of proteins encoded in several reductive dehalogenase gene clusters. frontiersin.org Beyond the dehalogenase itself, these studies revealed the upregulation of proteins involved in corrinoid (vitamin B12) metabolism and transport. frontiersin.org Corrinoids are essential cofactors for reductive dehalogenases, and their increased production is a key adaptation to support efficient dehalogenation.

The following table summarizes key genes and proteins that are upregulated during the reductive dehalogenation of 3-chloro-4-hydroxyphenylacetate in Desulfitobacterium species.

| Gene/Protein | Function | Organism(s) |

| cprA | Encodes the catalytic subunit of ortho-chlorophenol reductive dehalogenase | D. dehalogenans, D. hafniense |

| CprA | Catalyzes the dechlorination of 3-chloro-4-hydroxyphenylacetate | D. dehalogenans, D. hafniense |

| cprB | Encodes the putative membrane anchor protein for the CprA dehalogenase | D. dehalogenans, D. hafniense |

| cprK | Encodes a CRP/FNR-type transcriptional regulator that activates cpr gene expression | D. dehalogenans, D. hafniense |

| Corrinoid-related proteins | Involved in the synthesis and transport of the essential vitamin B12 cofactor for CprA | D. hafniense |

These findings collectively demonstrate that halorespiring microorganisms possess specific and highly regulated genetic and proteomic systems to efficiently utilize chlorinated aromatic compounds like chlorinated phenylacetates for their energy metabolism.

Inhibition Studies of Dechlorination Activity (e.g., Chloroform (B151607) Impact)

The efficiency of microbial reductive dechlorination can be significantly hampered by the presence of co-contaminating chemicals. Chloroform, a common groundwater pollutant, is a known inhibitor of various microbial processes, including organohalide respiration. Studies focusing on Desulfitobacterium species have provided specific insights into the mechanisms by which chloroform inhibits the dechlorination of 3-chloro-4-hydroxyphenylacetate (Cl-OHPA).

Research on Desulfitobacterium dehalogenans strain JW/IU-1 and Desulfitobacterium hafniense strain DCB-2 revealed that chloroform negatively impacts their growth and dechlorination capabilities when using Cl-OHPA as the electron acceptor. nih.gov An interesting finding from these studies is that chloroform does not appear to directly inhibit the CprA enzyme itself. When resting cells (non-growing cells) already possessing the necessary enzymes were exposed to chloroform, their immediate ability to dechlorinate Cl-OHPA was not affected. nih.govresearchgate.net

The inhibitory effects of chloroform on Desulfitobacterium species during the dechlorination of 3-chloro-4-hydroxyphenylacetate are summarized in the table below.

| Organism(s) | Chloroform Concentration | Observed Effect | Mechanism of Inhibition |

| D. dehalogenans (JW/IU-1), D. hafniense (DCB-2) | 100 µM | - Inhibition of bacterial growth. - Decreased dechlorination activity in cultivated cells. - No direct inhibition of existing dehalogenase enzyme in resting cells. | Downregulation of cprA gene transcription, leading to reduced enzyme synthesis. |

These results underscore that chloroform acts as a potent inhibitor not by directly poisoning the catalytic enzyme, but by interfering with the genetic regulation required for the bacteria to adapt and respond to the presence of chlorinated aromatic compounds. nih.gov This distinction is crucial for understanding the persistence of pollutants at co-contaminated sites and for developing effective bioremediation strategies.

Advanced Analytical and Spectroscopic Methodologies in Methyl 3 Chloro 4 Hydroxyphenylacetate Research

Chromatographic Techniques for Compound Analysis and Purification

Chromatographic methods are central to the separation, identification, and purification of Methyl 3-chloro-4-hydroxyphenylacetate from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) stands out as a particularly powerful tool in this context.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and quantification of this compound. A robust reverse-phase (RP) HPLC method has been established for this purpose. This method provides a reliable means to separate the compound from its precursors, byproducts, and impurities.

The analysis is typically performed using a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. The mobile phase generally consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is substituted with a volatile alternative such as formic acid. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.

Table 1: General HPLC Parameters for this compound Analysis

| Parameter | Description |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Newcrom R1 or similar C18 column |

| Mobile Phase | Acetonitrile (MeCN) and Water with an acidifier |

| Acidifier | Phosphoric acid (standard) or Formic acid (for MS-compatibility) |

| Application | Quantification, Purity Assessment, Reaction Monitoring |

This table is generated based on established methodologies for the compound.

The HPLC method described is highly effective for real-time reaction monitoring. By taking aliquots from a reaction mixture at various time points, chemists can track the consumption of reactants and the formation of this compound. This allows for the precise determination of reaction endpoints and optimization of reaction conditions, preventing the formation of excess impurities.

Furthermore, HPLC is the standard for assessing the final purity of the synthesized compound. A chromatogram of a pure sample will show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and their integration relative to the main product peak allows for quantitative purity assessment. Commercial suppliers often use this method to certify the purity of the compound.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS) provide detailed information about the compound's atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms in the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the confident determination of its molecular formula.

The molecular formula for this compound is C₉H₉ClO₃. HRESIMS analysis would be used to compare the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretically calculated exact mass. A close match between the found and calculated values provides definitive confirmation of the compound's elemental formula.

Table 2: Calculated Exact Mass for HRESIMS Analysis

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₉H₉ClO₃ | [M] | 200.02402 |

| C₉H₉ClO₃ | [M+H]⁺ | 201.03180 |

| C₉H₉ClO₃ | [M+Na]⁺ | 223.01374 |

This table contains theoretically calculated values. Experimental verification is performed via HRESIMS.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide valuable insights into the molecular properties and intermolecular interactions that are difficult to probe experimentally. For compounds related to this compound, techniques like Hirshfeld surface analysis have been employed to understand crystal packing and non-covalent interactions.

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis was performed on the parent compound, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), to study how molecules interact with each other in the solid state. The analysis generates 3D surfaces mapped with properties that highlight close atomic contacts. For CHPAA, these studies revealed the presence of significant O-H···O, N-H···O, and C-H···Cl hydrogen bonds, which govern the formation of the crystal structure. Such computational studies are crucial in the field of crystal engineering, as they help in understanding and predicting the solid-state properties of molecules based on their functional groups and potential for intermolecular bonding.

In Silico Design and Virtual Screening of Analogues

The strategic design of compound libraries for screening is a cornerstone of modern drug discovery and materials science. This compound serves as a valuable scaffold for the generation of diverse molecular entities. An in silico approach is often the first step in this process, allowing for the pre-evaluation of potential analogues based on key physicochemical properties.

One notable application of this compound has been in the generation of a unique drug-like screening library. griffith.edu.aunih.gov The process begins with the parent compound, 3-chloro-4-hydroxyphenylacetic acid, which is esterified to yield this compound. griffith.edu.au This intermediate is then utilized as a scaffold in parallel solution-phase synthesis to create a library of amide analogues by reacting it with a diverse set of primary amines. griffith.edu.au

Prior to synthesis, a virtual library of analogues is often constructed to assess their drug-likeness. This involves the calculation of various physicochemical parameters to ensure compliance with established guidelines, such as Lipinski's "rule of five". acs.org These rules are a set of heuristics used to evaluate the potential for a compound to be an orally active drug in humans. The key parameters include molecular weight (MW), the logarithm of the partition coefficient (cLogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). acs.org

In one such study, a virtual library of 25 analogues of the 3-chloro-4-hydroxyphenylacetic acid scaffold was created. acs.org The physicochemical properties of these virtual compounds were calculated, and on the basis of this in silico data, 20 analogues were selected for synthesis as they showed no violations of the "rule of five". griffith.edu.auacs.org This highlights the power of virtual screening in prioritizing synthetic targets and optimizing the use of resources.

| Parameter | Lipinski's Guideline | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight (MW) | < 500 Da | Influences absorption and distribution |

| cLogP | < 5 | Indicates lipophilicity and membrane permeability |

| Hydrogen Bond Donors (HBD) | < 5 | Affects solubility and binding to target proteins |

| Hydrogen Bond Acceptors (HBA) | < 10 | Impacts solubility and receptor binding |

This in silico pre-screening ensures that the synthesized library has a higher probability of containing compounds with favorable pharmacokinetic properties, making the screening process more efficient.

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

While specific quantum chemical calculations for this compound are not extensively detailed in the current body of literature, the application of these methods to structurally similar compounds provides a framework for understanding its molecular and electronic characteristics. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating molecular geometry, conformational preferences, and electronic properties that govern a molecule's reactivity and interactions.

For related phenolic compounds, DFT calculations are routinely used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles in the ground state. These calculations can reveal the most stable conformation of the molecule, which is crucial for understanding its interaction with biological targets.

Furthermore, these computational methods provide insights into the electronic properties of the molecule. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

Another important output of quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

While detailed studies on this compound are pending, publicly available databases provide some computed properties for the parent anion, 3-chloro-4-hydroxyphenylacetate. nih.gov

| Property | Computed Value | Source |

|---|---|---|

| Molecular Weight | 185.58 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 60.4 Ų | PubChem nih.gov |

These computed descriptors offer a preliminary understanding of the molecule's physicochemical profile. A dedicated quantum chemical study would provide a more in-depth analysis of its conformational landscape and electronic structure, further aiding in the rational design of novel derivatives.

Future Research Directions and Translational Perspectives

Emerging Applications in Targeted Drug Delivery Systems

While direct applications of Methyl 3-chloro-4-hydroxyphenylacetate in drug delivery are still in nascent stages, its parent compound, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), has been identified as a promising scaffold for building screening libraries for medicinal chemistry. nih.govmedchemexpress.com This suggests a strong potential for developing derivatives of this compound for targeted drug delivery. Future research could focus on functionalizing the molecule to create prodrugs or linkers for attaching to nanoparticles or antibodies. The core structure could be modified to enhance solubility, stability, and specific binding to target cells or tissues, thereby minimizing off-target effects and improving therapeutic efficacy. The exploration of its derivatives as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 2 further underscores its potential in developing targeted therapies. medchemexpress.com

Advancements in Bioremediation Strategies Involving Dehalogenating Microorganisms

Halogenated aromatic compounds are often persistent environmental pollutants. bohrium.comnih.gov The biodegradation of these compounds by microorganisms is a key area of research for environmental cleanup. nih.gov A significant advancement in this field is the discovery of specific microbial enzymes capable of dehalogenating compounds like this compound.

Notably, the anaerobic bacterium Desulfitobacterium hafniense possesses a membrane-bound reductive dehalogenase that specifically targets 3-chloro-4-hydroxyphenylacetate (the de-esterified form of the title compound). nih.gov This enzyme catalyzes the reductive dechlorination of the compound to 4-hydroxyphenylacetate (B1229458), a less toxic molecule. nih.gov This discovery opens a direct path for developing advanced bioremediation strategies.

Future research will likely focus on:

Enzyme Engineering: Modifying the 3-chloro-4-hydroxyphenylacetate reductive dehalogenase to enhance its efficiency, stability, and substrate range.

Metabolic Engineering: Engineering microorganisms like Pseudomonas species, which are known to interact with chlorophenylacetic acids, to express this specific dehalogenase, thereby creating robust strains for in-situ bioremediation of contaminated sites. nih.gov

Consortium Development: Creating synergistic microbial consortia where different species work together to completely mineralize chlorinated pollutants, with dehalogenation being the critical first step. oup.comfrontiersin.org

Table 1: Key Microorganisms in the Biotransformation of Chlorinated Phenylacetates

| Microorganism | Role | Key Enzyme/Process | Reference |

|---|---|---|---|

| Desulfitobacterium hafniense | Reductively dehalogenates 3-chloro-4-hydroxyphenylacetate to 4-hydroxyphenylacetate. | 3-chloro-4-hydroxyphenylacetate reductive dehalogenase | nih.gov |

| Pseudomonas spec. CBS 3 | Converts 4-chlorophenylacetic acid into various hydroxylated and chlorinated derivatives via monooxygenases. | Monooxygenases | nih.gov |

| Desulfitobacterium spp. | General ability to dechlorinate chlorinated hydroquinones, a related class of compounds. | Reductive dehalogenation | nih.govresearchgate.net |

Novel Synthetic Routes for Diverse Chemical Space Exploration

The utility of this compound as a chemical building block is an area ripe for exploration. medchemexpress.combldpharm.com Its structure allows for the synthesis of a wide array of derivatives with potentially novel properties for pharmaceutical or agrochemical applications. nih.gov Future synthetic chemistry research could pursue several promising directions.

Modern synthetic methodologies can be applied to functionalize the core structure in innovative ways:

Cross-Coupling Reactions: Utilizing the chlorine atom as a handle for palladium- or nickel-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Enzymatic Catalysis: Employing lipases for selective transformations, such as the synthesis of substituted phenylacetamides from phenylacetate (B1230308) precursors, offering a green chemistry approach to diversification. researchgate.net

Photoredox Catalysis: Leveraging light-mediated reactions for the functionalization of aliphatic and aromatic C-H bonds, allowing for late-stage modification of the core scaffold to rapidly generate diverse molecular libraries. princeton.edu

These advanced synthetic strategies will enable chemists to systematically explore the chemical space around the this compound scaffold, leading to the discovery of new molecules with optimized biological activities.

Table 2: Potential Synthetic Strategies for Derivatization

| Synthetic Strategy | Target Functional Group | Potential Outcome |

|---|---|---|

| Ester Hydrolysis & Amide Coupling | Carboxylic Ester | Creation of diverse amide libraries with varied biological activities. |

| O-Alkylation / O-Acylation | Phenolic Hydroxyl | Modification of solubility, lipophilicity, and metabolic stability. |

| Suzuki/Buchwald-Hartwig Coupling | Chlorine Atom | Introduction of aryl, heteroaryl, or amine substituents to explore structure-activity relationships. |

| Directed C-H Functionalization | Aromatic Ring | Precise installation of functional groups at other positions on the phenyl ring. |

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Interactions

To fully comprehend the biological impact of this compound, a systems biology approach is necessary. mdpi.com The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how this compound interacts with biological systems, particularly the dehalogenating microorganisms crucial for its bioremediation. nih.govnih.gov

A future multi-omics study on Desulfitobacterium hafniense exposed to this compound could involve:

Genomics: Sequencing the organism's genome to identify the gene encoding the reductive dehalogenase and other potential pathways involved in processing chlorinated compounds.

Transcriptomics (RNA-Seq): Analyzing changes in gene expression upon exposure to the compound to understand the regulatory networks that are activated.

Proteomics: Quantifying changes in the protein landscape to identify the dehalogenase enzyme and other proteins whose levels change, confirming the functional response.

Metabolomics: Tracking the disappearance of the parent compound and the appearance of metabolites like 4-hydroxyphenylacetate to map the complete degradation pathway and identify any bottlenecks or alternative products. nih.gov

This integrated approach will not only elucidate the precise mechanism of bioremediation but also reveal potential strategies for optimizing the process by understanding the microbe's complete biological response. mdpi.com Such a comprehensive understanding is crucial for translating laboratory findings into effective, real-world environmental technologies.

Table 3: A Potential Multi-Omics Workflow for Studying Bioremediation

| Omics Layer | Technique | Research Question | Expected Insight |

|---|---|---|---|

| Genomics | Whole-Genome Sequencing | What is the genetic basis for dehalogenation? | Identification of the dehalogenase gene (rdhA) and associated regulatory elements. |

| Transcriptomics | RNA-Sequencing | Which genes are up- or down-regulated in the presence of the compound? | Understanding the transcriptional response and regulatory pathways. |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Which proteins are actively involved in the degradation process? | Confirmation of dehalogenase expression and identification of other key enzymes. |

| Metabolomics | Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | What is the metabolic fate of the compound? | Mapping the degradation pathway and identifying all metabolic intermediates and end-products. |

Q & A

Q. What analytical techniques are recommended for characterizing Methyl 3-chloro-4-hydroxyphenylacetate in environmental or biological samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize separation using Fast GC protocols with polar capillary columns (e.g., DB-5MS) to resolve chlorinated aromatic derivatives. Derivatization may enhance volatility for trace detection .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 254 nm, leveraging the compound’s aromatic chromophore. Mobile phases with acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid improve peak resolution .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to confirm substitution patterns (e.g., chlorine at position 3, hydroxyl at position 4). Compare chemical shifts to structurally related esters like methyl 4-chlorophenylacetate (δ 3.7 ppm for methoxy, δ 7.2–7.4 ppm for aromatic protons) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Reference data for similar compounds (e.g., methyl 4-chlorophenylacetate boils at 240°C) suggest testing up to 250°C under inert atmospheres .

- pH Stability: Use buffered solutions (pH 3–9) and monitor hydrolysis via UV-Vis spectroscopy at 220–280 nm. Chlorinated esters typically hydrolyze faster under alkaline conditions due to nucleophilic attack on the carbonyl .

- Photodegradation: Expose samples to UV light (254 nm) in quartz cuvettes and track degradation kinetics using HPLC. Compare to analogs like 4-hydroxyphenylacetate to identify protective functional groups .

Advanced Research Questions

Q. What experimental designs are optimal for studying microbial reductive dehalogenation of this compound?

Methodological Answer:

- Anaerobic Culture Systems: Use Desulfitobacterium hafniense strains (e.g., DCB-2 or PCP-1) in defined media with pyruvate (20–40 mM) as the electron donor and 3-chloro-4-hydroxyphenylacetate (1–4 mM) as the electron acceptor. Monitor dechlorination via chloride ion-selective electrodes or HPLC detection of 4-hydroxyphenylacetate .

- Enzyme Purification: Partially purify reductive dehalogenases (RDases) via membrane fractionation and anion-exchange chromatography. Assess oxygen sensitivity by comparing activity under anaerobic (<1 ppm O) vs. aerobic conditions (half-life ~128 minutes in air) .

- Transcriptomic Profiling: Use RNA-seq to track rdh gene expression in response to chlorinated substrates. Include controls with non-chlorinated analogs (e.g., 4-hydroxyphenylacetate) to distinguish specific induction pathways .

Q. How can contradictions in substrate specificity among reductive dehalogenases be resolved?

Methodological Answer:

- Comparative Kinetics: Measure and for RDases against structurally diverse substrates (e.g., pentachlorophenol vs. 3-chloro-4-hydroxyphenylacetate). For example, D. hafniense CprA3 exhibits high affinity for pentachlorophenol ( = 46.7 µM) but no activity toward monochlorophenols .

- Structural Modeling: Perform homology modeling using crystallographic data from related RDases (e.g., PceA from Dehalobacter restrictus). Identify active-site residues critical for meta- vs. ortho-dechlorination using site-directed mutagenesis .

- Cross-Inhibition Studies: Test corrinoid-dependent enzymes with light-reversible inhibitors (e.g., iodopropane/titanium citrate mixtures). This distinguishes corrinoid-mediated mechanisms from flavin-based systems .

Q. What strategies validate the environmental relevance of laboratory-scale dechlorination studies?

Methodological Answer:

- Microcosm Experiments: Spike soil or sediment samples with 3-chloro-4-hydroxyphenylacetate (10–100 ppm) and inoculate with Desulfitobacterium-enriched consortia. Monitor chloride release and compare to abiotic controls to confirm biotic degradation .

- Stable Isotope Probing (SIP): Use C-labeled this compound to trace carbon flow into microbial biomass via nanoSIMS or DNA-SIP. This links degradation activity to specific taxa in complex communities .

- Field Metabolomics: Deploy LC-HRMS to detect transient intermediates (e.g., 3-chloro-4-hydroxyphenylacetate) in groundwater near chlorinated pollutant plumes. Correlate with geochemical parameters (e.g., redox potential, sulfate levels) .

Notes for Experimental Reproducibility

- Quality Control: Source this compound from certified suppliers (purity ≥95% by HPLC) and verify via melting point (mp 71–73°C for analogs) .

- Data Conflict Resolution: Reconcile discrepancies in dechlorination rates by standardizing assay conditions (e.g., electron donor concentration, cell lysis methods) across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.